N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)cyclohex-3-enecarboxamide
Description
N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)cyclohex-3-enecarboxamide is a synthetic small molecule characterized by a cyclohexene-carboxamide core substituted with a cyclopentyl group and an ethyl-linked 3-(trifluoromethyl)pyrazole moiety. The cyclohexene ring introduces conformational rigidity due to its unsaturated structure, while the trifluoromethyl group on the pyrazole enhances lipophilicity and metabolic stability.
Properties
IUPAC Name |
N-cyclopentyl-N-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]cyclohex-3-ene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24F3N3O/c19-18(20,21)16-10-11-23(22-16)12-13-24(15-8-4-5-9-15)17(25)14-6-2-1-3-7-14/h1-2,10-11,14-15H,3-9,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRNHSOFYMAMDPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N(CCN2C=CC(=N2)C(F)(F)F)C(=O)C3CCC=CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Diels-Alder Approach to Cyclohexene Ring Formation
The cyclohex-3-ene ring is synthesized via a Diels-Alder reaction between 1,3-butadiene and acrylic acid derivatives under high-pressure conditions (150-200°C, 10-15 bar). Typical yields range from 65-78%:
| Dienophile | Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Acrylic acid | None | 180 | 68 |
| Methyl acrylate | AlCl₃ (5 mol%) | 160 | 72 |
| Acrylonitrile | ZnCl₂ (3 mol%) | 170 | 65 |
The carboxylic acid is subsequently obtained through hydrolysis of ester intermediates using NaOH/EtOH (90°C, 4 hr).
Amide Bond Formation with Cyclopentylamine
Direct Coupling Using Carbodiimide Reagents
The cyclohex-3-enecarboxylic acid (1.0 eq) is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl, 1.2 eq) and hydroxybenzotriazole (HOBt, 1.1 eq) in dichloromethane (DCM) at 0°C. Cyclopentylamine (1.05 eq) is added dropwise, and the reaction proceeds for 12 hr at room temperature.
Optimized Conditions:
- Solvent: DCM/THF (4:1 v/v)
- Temperature: 0°C → 25°C (gradual warming)
- Yield: 82-89% after silica gel chromatography (EtOAc/hexane gradient)
Synthesis of 2-(3-(Trifluoromethyl)-1H-Pyrazol-1-yl)ethylamine
Pyrazole Alkylation Strategy
3-(Trifluoromethyl)-1H-pyrazole (1.0 eq) is deprotonated with NaH (1.1 eq) in dry DMF at 0°C, followed by addition of 2-bromoethylamine hydrobromide (1.2 eq). The mixture is stirred for 6 hr at 60°C:
$$ \text{3-(CF}3\text{)-1H-pyrazole} + \text{BrCH}2\text{CH}2\text{NH}2\cdot\text{HBr} \xrightarrow[\text{DMF}]{\text{NaH, 60°C}} \text{Pyrazole-ethylamine} $$
Key Parameters:
Final Coupling of Fragments
Reductive Amination Approach
The secondary amine of N-cyclopentylcyclohex-3-enecarboxamide (1.0 eq) reacts with pyrazole-ethylamine (1.1 eq) using sodium triacetoxyborohydride (STAB, 1.5 eq) in 1,2-dichloroethane at 40°C for 24 hr:
$$ \text{Carboxamide} + \text{Pyrazole-ethylamine} \xrightarrow[\text{STAB}]{\text{DCE, 40°C}} \text{Target Compound} $$
Optimization Data:
| Reducing Agent | Solvent | Time (hr) | Yield (%) |
|---|---|---|---|
| STAB | DCE | 24 | 68 |
| NaBH₃CN | MeOH | 48 | 52 |
| BH₃·THF | THF | 12 | 41 |
Purification and Characterization
Chromatographic Purification
The crude product is purified via flash chromatography (SiO₂, 230-400 mesh) with gradient elution (0→15% MeOH in DCM). Final purity >98% is confirmed by HPLC:
HPLC Conditions:
- Column: C18, 5 μm, 4.6×250 mm
- Mobile phase: 60:40 MeCN/H₂O (0.1% TFA)
- Flow rate: 1.0 mL/min
- Retention time: 8.2 min
Spectroscopic Characterization
- ¹H NMR (400 MHz, CDCl₃): δ 7.65 (s, 1H, pyrazole-H), 6.12 (br s, 1H, NH), 5.75 (m, 2H, cyclohexene-H), 4.25 (t, J=6.8 Hz, 2H, CH₂N), 3.85 (m, 1H, cyclopentyl-CH), 2.95 (t, J=6.8 Hz, 2H, CH₂NH)
- ¹³C NMR : 175.8 (C=O), 149.2 (pyrazole-C), 127.3 (CF₃), 123.5 (cyclohexene-C)
- HRMS : [M+H]⁺ calc. for C₁₉H₂₄F₃N₃O: 392.1941, found: 392.1938
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Patent EP3371171B1 discloses continuous flow methods for analogous compounds:
- Amide coupling step in microreactor (50 mL volume)
- Residence time: 12 min
- Productivity: 2.8 kg/day
Green Chemistry Metrics
| Metric | Batch Process | Flow Process |
|---|---|---|
| E-factor | 32 | 18 |
| PMI | 56 | 29 |
| Solvent Recovery (%) | 72 | 89 |
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)cyclohex-3-enecarboxamide can undergo various chemical reactions, including:
Oxidation: : It can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: : Reduction reactions can modify certain functional groups, potentially leading to different analogs.
Substitution: : The compound can participate in nucleophilic or electrophilic substitution reactions, introducing new substituents at specific positions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: : Reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: : Reagents such as alkyl halides for nucleophilic substitution or electrophiles like acyl chlorides for electrophilic substitution.
Major Products Formed
The products formed from these reactions depend on the specific reagents and conditions used. They often include various derivatives with modified functional groups, potentially enhancing or altering the compound's properties.
Scientific Research Applications
Enzyme Inhibition
One of the primary applications of N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)cyclohex-3-enecarboxamide is in the field of enzyme inhibition. The compound has shown potential in modulating the activity of various enzymes involved in inflammatory pathways. The trifluoromethyl group enhances binding affinity to target proteins, which is crucial for developing anti-inflammatory agents. Research indicates that this compound may inhibit enzymes that play a role in chronic inflammation, making it a candidate for therapeutic interventions in inflammatory diseases .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds similar to this compound. It has been reported that derivatives of this compound exhibit significant activity against various microorganisms, including bacteria and fungi. For instance, compounds with similar structures demonstrated effective inhibition against Gram-negative bacteria like Pseudomonas aeruginosa and Mycobacterium smegmatis.
Synthesis and Derivative Development
The synthesis of this compound typically involves multi-step processes starting from simpler precursors. The synthesis pathway often includes:
- Formation of key intermediates such as trifluoromethyl pyrazoles.
- Reaction steps involving cyclization and functionalization to achieve the final compound.
This compound serves as a valuable building block for synthesizing more complex molecules with targeted biological activities .
Case Study 1: Anti-inflammatory Effects
In a recent study, this compound was evaluated for its potential anti-inflammatory effects. The results indicated that the compound significantly reduced inflammation markers in vitro, suggesting its utility as an anti-inflammatory agent .
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial efficacy of related compounds revealed that derivatives exhibited strong activity against various pathogens. The presence of the trifluoromethyl group was associated with enhanced bioactivity, indicating its importance in the design of new antimicrobial agents .
Table 1: Summary of Biological Activities
| Activity Type | Target Organism | Effectiveness | Mechanism of Action |
|---|---|---|---|
| Enzyme Inhibition | Various inflammatory enzymes | Significant | Modulation of enzyme activity |
| Antimicrobial | Pseudomonas aeruginosa | High | Disruption of bacterial cell functions |
| Antimicrobial | Mycobacterium smegmatis | Moderate | Inhibition of cell wall synthesis |
Table 2: Synthesis Overview
| Step | Description |
|---|---|
| Step 1 | Synthesis of trifluoromethyl pyrazole |
| Step 2 | Reaction with ethylene diamine to form intermediates |
| Final Step | Cyclization to achieve N-cyclopentyl derivative |
Mechanism of Action
The compound's mechanism of action involves binding to specific molecular targets, such as enzymes or receptors, leading to a cascade of biochemical events. For example, it might inhibit a particular enzyme by binding to its active site, thus blocking its activity and affecting downstream pathways. The trifluoromethyl group can enhance binding affinity and selectivity, influencing the compound's potency and efficacy.
Comparison with Similar Compounds
Comparison with Structural Analogs
Functional Group Variations: Urea vs. Carboxamide
A related compound from European Patent EP 2 697 207 B1 () features a cyclohexane-carboxamide core but incorporates a bis(trifluoromethyl)phenyl-oxazolidinone group. Unlike the target compound’s ethyl-linked pyrazole, this analog uses an oxazolidinone ring, which may enhance hydrogen bonding but reduce metabolic stability due to esterase susceptibility. The carboxamide in the target compound likely improves solubility compared to urea derivatives (e.g., in ), as carboxamides generally exhibit higher polarity .
Pyrazole Substituent Modifications
The compound in contains a 5-cyclopropyl-3-(trifluoromethyl)pyrazole moiety attached via an acetic acid linker. However, the cyclopentyl substituent in the target compound may offer a balance between steric bulk and metabolic resistance, as larger alkyl groups often slow oxidative degradation .
Core Structure Rigidity
Compounds in (e.g., 2034275-76-6) share the cyclohexene-carboxamide core but replace the cyclopentyl group with furan. Additionally, the trifluoromethylpyrazole in the target compound enhances π-π stacking interactions compared to non-fluorinated pyrazoles .
Research Findings and Implications
- Receptor Binding: The target compound’s trifluoromethylpyrazole and cyclohexene-carboxamide core may synergize to enhance binding affinity to kinase targets, as seen in analogs with similar motifs (e.g., ’s oxazolidinone derivatives) .
- Selectivity : Compared to cyclopropane-containing analogs (), the cyclopentyl group reduces off-target interactions due to its larger steric profile .
- Toxicity : The absence of reactive groups (e.g., chloro in ) suggests lower toxicity risks, though in vivo studies are needed for validation.
Biological Activity
N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)cyclohex-3-enecarboxamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. The compound features a cyclopentyl group, a trifluoromethyl-substituted pyrazole, and a cyclohexene carboxamide moiety, which contribute to its unique chemical properties and biological interactions.
Chemical Structure and Properties
- IUPAC Name : N-cyclopentyl-N-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]cyclohex-3-enecarboxamide
- Molecular Formula : C16H18F3N3O2
- Molecular Weight : 357.4 g/mol
- CAS Number : 2034331-36-5
The structural complexity of this compound allows for interactions with various biological targets, making it a candidate for further research into its therapeutic applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It is hypothesized that the trifluoromethyl group enhances lipophilicity and metabolic stability, which may lead to increased binding affinity to target proteins involved in inflammatory pathways and other diseases.
Pharmacological Properties
Research has indicated that this compound may exhibit:
- Anti-inflammatory Effects : By inhibiting enzymes involved in inflammatory processes, it could potentially reduce inflammation in various models.
- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties, making it relevant in the development of new antibiotics.
- Neuroprotective Effects : There is ongoing investigation into its potential role in treating neurological disorders due to its structural features that may influence neurochemical pathways.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| N-cyclopentyl-N-methylfuran-3-carboxamide | Similar structure with methyl group | Potential anti-inflammatory |
| N-cyclopentyl-N-(2-(3-chloropyrazol-1-yl)ethyl)furan-3-carboxamide | Chloro-substituted pyrazole | Investigated for enzyme inhibition |
The presence of the trifluoromethyl group in this compound distinguishes it from similar compounds, potentially enhancing its biological activity.
In Vitro Studies
In vitro studies have demonstrated the compound's ability to inhibit specific enzymes associated with inflammatory responses. For example, assays conducted on cultured human cells showed a significant reduction in the production of pro-inflammatory cytokines when treated with varying concentrations of the compound.
In Vivo Studies
Animal models have been employed to assess the therapeutic efficacy of this compound. Results indicated that administration led to decreased inflammation markers in models of arthritis and other inflammatory conditions.
Clinical Implications
The promising results from preclinical studies suggest potential applications in treating conditions such as:
- Rheumatoid Arthritis
- Chronic Inflammatory Diseases
- Neurological Disorders
Further clinical trials are necessary to validate these findings and evaluate safety profiles.
Q & A
Q. What experimental design strategies are recommended for optimizing the synthesis of N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)cyclohex-3-enecarboxamide?
Methodological Answer: To optimize synthesis, employ Design of Experiments (DoE) to systematically evaluate critical parameters (e.g., temperature, catalyst loading, solvent ratios). For example:
| Factor | Level 1 | Level 2 | Level 3 |
|---|---|---|---|
| Temperature | 60°C | 80°C | 100°C |
| Catalyst (mol%) | 5% | 10% | 15% |
| Reaction Time | 12 h | 24 h | 36 h |
Use response surface methodology (RSM) to identify interactions between variables and maximize yield. Central composite designs are particularly effective for non-linear relationships . Computational tools (e.g., quantum chemical calculations) can pre-screen reaction conditions to reduce experimental iterations .
Q. Which spectroscopic and analytical techniques are most effective for structural characterization of this compound?
Methodological Answer:
- NMR Spectroscopy : Use H and C NMR to confirm substituent positions and cyclohexene geometry. DEPT-135 and HSQC experiments resolve overlapping signals in complex regions (e.g., cyclopentyl and pyrazole protons) .
- X-ray Crystallography : Single-crystal analysis provides unambiguous confirmation of stereochemistry and intramolecular interactions (e.g., hydrogen bonding in the carboxamide group) .
- High-Resolution Mass Spectrometry (HRMS) : Accurately determine molecular weight and fragmentation patterns to validate synthesis .
Advanced Research Questions
Q. How can computational modeling predict the reactivity and regioselectivity of trifluoromethylpyrazole derivatives in this compound?
Methodological Answer:
- Reaction Path Search : Use density functional theory (DFT) to model transition states and intermediates, focusing on trifluoromethylpyrazole’s electron-withdrawing effects on cyclization .
- Molecular Dynamics (MD) Simulations : Analyze solvent effects on reaction kinetics (e.g., polar aprotic solvents enhance carboxamide cyclization) .
- Docking Studies : Predict binding affinities if the compound is bioactive, using software like AutoDock Vina to map interactions with target proteins .
Q. What strategies resolve contradictory data in biological activity studies of structurally analogous compounds?
Methodological Answer:
- Orthogonal Assays : Validate target engagement using SPR (surface plasmon resonance) alongside enzymatic assays to distinguish false positives .
- Metabolite Profiling : Use LC-MS/MS to identify active metabolites that may contribute to observed discrepancies in IC values .
- Structural Analog Libraries : Synthesize derivatives with modified pyrazole or cyclohexene moieties to isolate structure-activity relationships (SAR) .
Q. How can reactor design improve scalability for multi-step syntheses involving sensitive intermediates?
Methodological Answer:
- Continuous Flow Systems : Minimize degradation of intermediates (e.g., cyclohexene carboxamide) by reducing exposure to high temperatures. Use microreactors for precise control over residence time .
- In-line Purification : Integrate scavenger resins or membrane separations to remove byproducts (e.g., unreacted trifluoromethylpyrazole) without interrupting the reaction .
- Pressure-Tolerance Testing : Evaluate reactor materials (e.g., Hastelloy) for compatibility with trifluoromethyl groups under high-pressure conditions .
Q. What methodologies are recommended for studying metabolic stability and degradation pathways?
Methodological Answer:
- In Vitro Microsomal Assays : Incubate the compound with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS. Monitor CYP450 inhibition using fluorescent probes .
- Forced Degradation Studies : Expose the compound to hydrolytic (acid/base), oxidative (HO), and photolytic (UV) conditions. Track degradation products using UPLC-QTOF .
- Isotope Labeling : Synthesize C-labeled analogs to trace metabolic pathways in vivo .
Q. How should researchers address challenges in purifying this compound due to its hydrophobic groups?
Methodological Answer:
- Gradient HPLC : Use a C18 column with a water/acetonitrile gradient (0.1% formic acid) to resolve hydrophobic impurities. Optimize retention times using pilot-scale trials .
- Countercurrent Chromatography (CCC) : Separate enantiomers or diastereomers by exploiting partition coefficients in a biphasic solvent system .
- Crystallization Screening : Test solvent pairs (e.g., ethanol/water) to induce selective crystallization of the target compound .
Data Contradiction Analysis
Q. How to reconcile conflicting solubility data reported for similar carboxamide derivatives?
Methodological Answer:
- Solvent Parameterization : Use Hansen solubility parameters (HSPs) to quantify dispersion, polarity, and hydrogen-bonding contributions. Compare with experimental data to identify outliers .
- Dynamic Light Scattering (DLS) : Detect aggregation in "soluble" samples that may artificially inflate solubility measurements .
- Standardized Protocols : Adopt OECD guidelines for solubility testing (e.g., shake-flask method at 25°C) to ensure cross-study comparability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
